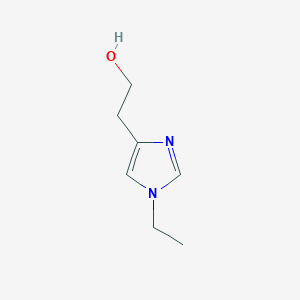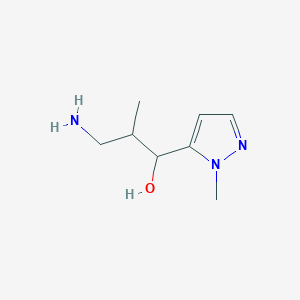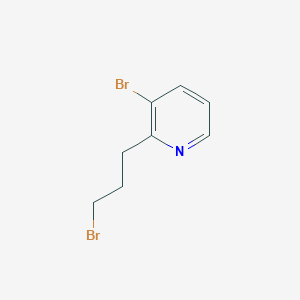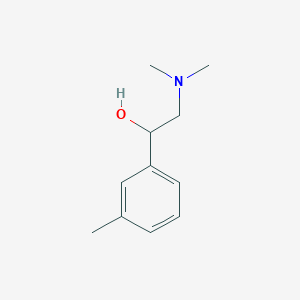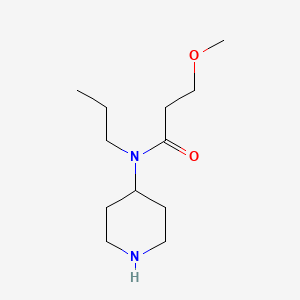
3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a piperidine ring, and a propylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Propylpropanamide Moiety: This involves the reaction of propylamine with propionic acid derivatives under appropriate conditions to form the propylpropanamide structure.
Final Coupling Reaction: The final step involves coupling the piperidine ring with the propylpropanamide moiety under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
化学反応の分析
Types of Reactions
3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
3-Methoxy-N-(piperidin-4-yl)benzamide: Similar structure but with a benzamide moiety instead of propylpropanamide.
N-(piperidin-4-yl)-N-propylpropanamide: Lacks the methoxy group.
3-Methoxy-N-(piperidin-4-yl)acetamide: Contains an acetamide group instead of propylpropanamide.
Uniqueness
3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
3-methoxy-N-piperidin-4-yl-N-propylpropanamide |
InChI |
InChI=1S/C12H24N2O2/c1-3-9-14(12(15)6-10-16-2)11-4-7-13-8-5-11/h11,13H,3-10H2,1-2H3 |
InChIキー |
BBFFIHNGPSIXGC-UHFFFAOYSA-N |
正規SMILES |
CCCN(C1CCNCC1)C(=O)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


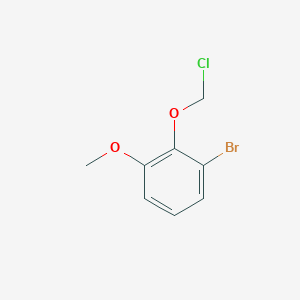
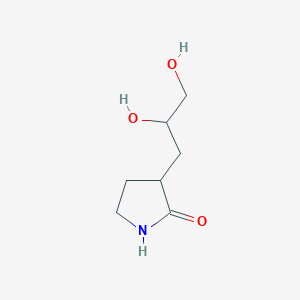
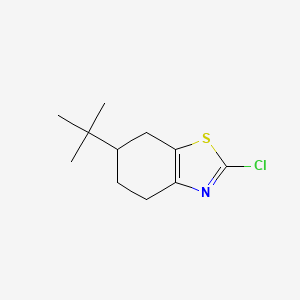


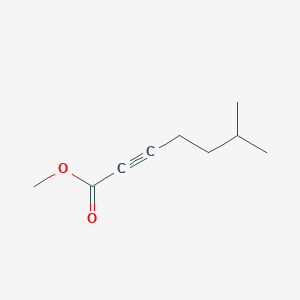
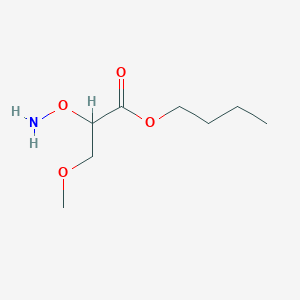
![2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13184057.png)
